An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)
An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Diethyl 3-Bromopropylphosphonate, a versatile reagent in organic synthesis.
Physicochemical Properties
Diethyl 3-Bromopropylphosphonate is typically a colorless to pale yellow liquid.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1186-10-3 | [2] |
| Molecular Formula | C₇H₁₆BrO₃P | [2] |
| Molecular Weight | 259.08 g/mol | [2][3] |
| Boiling Point | 94-95 °C at 2 mmHg | [4][5] |
| Density | 1.348 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.4620 | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in acetone, chloroform, ethanol, ethyl acetate, methanol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Diethyl 3-Bromopropylphosphonate.
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), and three methylene groups of the propyl chain, with the one adjacent to the bromine atom being the most deshielded. |
| ¹³C NMR | Resonances for the two carbons of the ethoxy groups and the three distinct carbons of the propyl chain. The carbon bonded to bromine will be at a characteristic chemical shift.[4] |
| ³¹P NMR | A single resonance characteristic of a phosphonate ester. The chemical shift is influenced by the alkyl group attached to the phosphorus atom. |
| IR Spectroscopy | Characteristic strong absorption for the P=O stretch (around 1250 cm⁻¹), C-O-P stretches, and C-Br stretch (in the range of 690-515 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for diethyl alkylphosphonates involve the loss of ethoxy groups, ethylene, and rearrangements. |
Note: Actual spectral data can be found in databases such as PubChem and SpectraBase.[4][7]
Synthesis of Diethyl 3-Bromopropylphosphonate
The primary method for synthesizing Diethyl 3-Bromopropylphosphonate is the Michaelis-Arbuzov reaction.[8]
Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom of a trialkyl phosphite on an alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation to form the stable phosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
1,3-Dibromopropane (in excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and a molar excess of 1,3-dibromopropane.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 150-160°C for classical, uncatalyzed reactions.
-
Monitor the reaction progress by observing the formation of the ethyl bromide byproduct (which can be distilled off) or by using techniques like TLC or ³¹P NMR spectroscopy. The reaction is generally complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,3-dibromopropane and the ethyl bromide byproduct via vacuum distillation.
-
The crude Diethyl 3-Bromopropylphosphonate can be further purified by vacuum distillation to yield a colorless oil.
Applications in Organic Synthesis
Diethyl 3-Bromopropylphosphonate is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond formation and as an alkylating agent.[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction
A key application of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones, typically with high (E)-stereoselectivity.[8] The phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with the carbonyl compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
